molecular formula C22H21NO3 B2447804 N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide CAS No. 317820-31-8

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide

Cat. No.: B2447804
CAS No.: 317820-31-8
M. Wt: 347.414
InChI Key: QWXBVIALYCCYET-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C22H21NO3 and its molecular weight is 347.414. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Osyanin et al. (2016) described the synthesis of 3H-benzo[f]chromen-3-ones, which are chemically related to N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide. They used a reaction involving 2-trifluoroacetyl-1H-benzo[f]chromenes and 2-naphthols, which is indicative of the complexity in synthesizing such compounds (Osyanin et al., 2016).
  • Chemical Transformations : Popova et al. (2016) explored the recyclization of carbonyl-substituted 4H-chromenes and 1H-benzo[f]chromenes, suggesting potential pathways for creating derivatives of the target compound (Popova et al., 2016).

Potential Applications

  • Fluorescent Properties for Biological Applications : Harishkumar et al. (2012) developed a novel method to create fluorescent derivatives of benzo[f]chromen-3-one, indicating the potential use of such compounds in fluorescent probes for molecular biology and medicine (Harishkumar et al., 2012).
  • Structural Studies and Crystallography : Chen et al. (2012) conducted a study on the synthesis and characterization of related compounds, highlighting their potential in structural chemistry and crystallography (Chen et al., 2012).

Advanced Chemical Reactions

  • Complex Chemical Reactions : Lukashenko et al. (2017) demonstrated the synthesis of 4H-chromenes and 1H-benzo[f]chromenes through complex chemical reactions, offering insight into the intricate chemistry of such compounds (Lukashenko et al., 2017).

Properties

IUPAC Name

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-23(22(25)16-8-3-2-4-9-16)21-17(13-24)14-26-19-12-11-15-7-5-6-10-18(15)20(19)21/h2-12,17,21,24H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXBVIALYCCYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(COC2=C1C3=CC=CC=C3C=C2)CO)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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